molecular formula C10H11NO4 B2627234 2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid CAS No. 34896-18-9

2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid

Cat. No. B2627234
CAS RN: 34896-18-9
M. Wt: 209.201
InChI Key: HUBCVSQYCPCWEB-KNVOCYPGSA-N
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Description

The compound “2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid” is a chemical compound with a complex structure . It contains multiple bonds, including 4 rotatable bonds, 4 double bonds, and 1 carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in patents . For example, the synthesis of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, which is then converted to trandolapril, is described in EP1724260A1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It has a molecular formula of C10H12NO4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.207 Da and a monoisotopic mass of 210.077179 Da . Predicted physical and chemical properties include a log octanol-water partition coefficient (Log Kow) of 0.40, a boiling point of 441.57°C, and a melting point of 185.30°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]acetic acid, also known as 2-[(3aR,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]acetic acid or 2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid. Each application is detailed in a separate section for clarity.

Pharmaceutical Development

This compound is extensively studied for its potential in pharmaceutical applications, particularly as a building block for drug synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific therapeutic targets. Research has shown its utility in developing anti-inflammatory and anti-cancer agents due to its ability to interact with biological macromolecules effectively .

Catalysis in Organic Synthesis

In organic chemistry, this compound serves as a catalyst in various reactions. Its structure facilitates stereoselective synthesis, making it valuable in producing enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can significantly impact its efficacy and safety .

Material Science

The compound is also used in material science for the synthesis of novel polymers and materials. Its ability to form stable complexes with metals makes it useful in creating materials with unique properties, such as enhanced conductivity or improved mechanical strength. These materials have applications in electronics, aerospace, and other high-tech industries .

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its structure allows it to mimic natural substrates, making it a valuable tool for understanding biochemical pathways and identifying potential drug targets .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential to act as a scaffold for designing new drugs. Its versatile structure allows for the attachment of various functional groups, enabling the creation of a wide range of bioactive molecules. This makes it a valuable starting point for drug discovery and development.

Molecules | Free Full-Text | Stereoselective Formation of Substituted 1,3-Dioxolanes Synergistic effects of acetic acid and nitric acid in water-based sol–gel synthesis of crystalline TiO2 nanoparticles Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidines Biochemical Research Applications : Environmental Chemistry Applications : Agricultural Chemistry Applications : Nanotechnology Applications : Medicinal Chemistry Applications

properties

IUPAC Name

2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-2,6-7H,3-5H2,(H,12,13)/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCVSQYCPCWEB-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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